molecular formula C14H12ClN5O2 B2710185 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899945-90-5

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2710185
CAS No.: 899945-90-5
M. Wt: 317.73
InChI Key: FTTIBGVBKGDCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a pyrazolo[3,4-d]pyrimidinone derivative featuring a chloro-propanamide substituent at the N-5 position. Pyrazolo[3,4-d]pyrimidines are purine analogs known for diverse pharmacological activities, including anticancer and antimicrobial effects . This compound’s structure is characterized by a fused pyrimidine ring system with a phenyl group at the 1-position, a carbonyl group at the 4-position, and a chloroalkylamide side chain. Its design likely targets kinase inhibition, particularly EGFR (epidermal growth factor receptor), a common therapeutic target in oncology .

Properties

IUPAC Name

2-chloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2/c1-9(15)13(21)18-19-8-16-12-11(14(19)22)7-17-20(12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTIBGVBKGDCKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Construction of the Pyrazolo[3,4-d]pyrimidine Core: The pyrazole intermediate is then reacted with formamide or formic acid derivatives to form the pyrazolo[3,4-d]pyrimidine core. This step often requires heating and the use of catalysts such as phosphorus oxychloride (POCl₃).

    Introduction of the Chlorine Atom: Chlorination of the pyrazolo[3,4-d]pyrimidine core is typically carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a variety of derivatives.

    Reduction Reactions: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), mild heating.

    Reduction: Reducing agents (NaBH₄, LiAlH₄), solvents (ethanol, THF), room temperature to mild heating.

    Oxidation: Oxidizing agents (H₂O₂, m-CPBA), solvents (acetonitrile, dichloromethane), room temperature.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Alcohol derivatives.

    Oxidation: Sulfoxides and sulfones.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human cancer cell line panel. The results indicated that these compounds could inhibit the growth of cancer cells through mechanisms such as:

  • Inhibition of cyclin-dependent kinases (CDK)
  • Targeting epidermal growth factor receptors (EGFR)
  • Modulation of vascular endothelial growth factor receptor (VEGFR) pathways .

Kinase Inhibitors

The compound has been explored as a potential kinase inhibitor. Kinases play a crucial role in cell signaling pathways that regulate cell division and survival. By inhibiting specific kinases, compounds like 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can selectively target cancer cells while sparing normal cells, thus reducing side effects associated with traditional chemotherapy .

Drug Development

The compound's unique structure allows for modifications that can enhance its efficacy and selectivity as a therapeutic agent. Researchers are investigating various derivatives to optimize their pharmacokinetic and pharmacodynamic profiles. This includes altering substituents on the pyrazolo[3,4-d]pyrimidine core to improve solubility and bioavailability.

Case Studies

StudyFocusFindings
Study 1 Antiproliferative ActivityEvaluated a series of pyrazolo[3,4-d]pyrimidine derivatives against NCI 60 panel; identified several potent inhibitors with selective activity against breast cancer cell lines .
Study 2 Kinase InhibitionInvestigated the inhibition of CDK and EGFR by pyrazolo[3,4-d]pyrimidine derivatives; demonstrated significant growth inhibition in tumor cell lines .
Study 3 Structure-Activity RelationshipExplored modifications on the core structure to enhance anticancer properties; found that specific substitutions led to increased potency and selectivity .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs with Pyrazolo[3,4-d]pyrimidine Cores

N′-Substituted Benzylidene Acetohydrazides (Compounds 234–237)

Compounds such as carbohydrazide-based N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazides (e.g., 234–237) share the pyrazolopyrimidine core but differ in their substituents. Key findings include:

  • EGFR Inhibition : Compound 237 showed an IC50 of 0.186 µM, while erlotinib (a reference EGFR inhibitor) had an IC50 of 0.03 µM .
  • Apoptosis Induction : Flow cytometry revealed compound 235 induced the highest apoptosis activity (compared to control), followed by 234, 236, and 237 .
  • Docking Analysis : These analogs bind to the ATP-binding site of EGFR (PDB ID: 1M17), mimicking interactions of co-crystallized ligands .
2-Chloro-N-(4-oxo-quinazolin-3-yl)acetamides (7a–f)

Their acetamidomethylene protons exhibit upfield shifts (3.37–3.10 ppm) compared to parent compounds (4.34–4.22 ppm) when reacted with secondary amines, indicating altered electronic environments .

2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide

This derivative (CAS: 778623-11-3) replaces the propanamide group with a methylacetamide.

Table 1: Anticancer Activity of Pyrazolopyrimidine Derivatives
Compound Target IC50 (µM) Apoptosis Activity (vs. Control) Reference
237 (Acetohydrazide analog) EGFR 0.186 Moderate
Erlotinib EGFR 0.03 N/A
235 (Acetohydrazide analog) MCF-7 cells 60.02 ± 2.716 High
Table 2: Antibacterial Activity of Peptide-Pyrazolopyrimidine Conjugates
Compound MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Reference
17 <1 <1
Ciprofloxacin 0.5 (S. aureus) 0.25 (E. coli)

Pyrazolopyrimidine-peptide hybrids (e.g., compound 17) exhibit potent antibacterial activity (MIC <1 µg/mL against Gram-positive and Gram-negative strains) but show resistance in P. aeruginosa .

Chloroacetamide/Propanamide Side Chain Installation
  • The target compound’s synthesis likely parallels methods for 2-chloro-N-(4-oxo-1-phenyl-pyrazolopyrimidin-5-yl)acetamide , where chloroacetyl chloride reacts with amine intermediates under basic conditions (e.g., DMF or acetonitrile with K2CO3) .
  • Modifications with secondary amines (e.g., piperazines) alter electronic properties, as seen in upfield NMR shifts .
Peptide Conjugation Strategies

Peptide derivatives (e.g., compound 17) are synthesized via acid hydrazide intermediates (e.g., 15 → 16 → 17), using glycine ethyl ester hydrochloride and recrystallization for purification .

Key Structural-Activity Relationships (SARs)

Chloroalkylamide Side Chains : Enhance kinase binding via hydrophobic interactions (e.g., EGFR ATP-binding pocket). Longer chains (propanamide vs. acetamide) may improve potency but require optimization .

Phenyl Substitution : The 1-phenyl group in pyrazolopyrimidines is critical for maintaining planar geometry, facilitating DNA intercalation or kinase binding .

Peptide Modifications: Conjugation with amino acids (e.g., glycine) introduces antibacterial properties, likely via membrane disruption .

Biological Activity

2-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, with the CAS number 899945-90-5, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12ClN5O2C_{14}H_{12}ClN_{5}O_{2}, with a molecular weight of 317.73 g/mol. The structure features a chloro group and a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.

PropertyValue
CAS Number899945-90-5
Molecular FormulaC₁₄H₁₂ClN₅O₂
Molecular Weight317.73 g/mol

The biological activity of this compound has been linked to its ability to inhibit specific kinases involved in cancer progression. Similar compounds have demonstrated efficacy as kinase inhibitors, particularly targeting the HER family of receptors. The compound acts as a hypoxia-activated prodrug that releases an active metabolite capable of irreversibly inhibiting these kinases in tumor cells .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including non-small cell lung cancer (NSCLC). In clinical trials, related compounds have been evaluated for their ability to target tumors with specific genetic mutations .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis . In vitro studies have reported IC50 values indicating significant inhibition of bacterial growth.

Case Studies and Research Findings

  • Antitumor Activity : In a study evaluating the effectiveness of various pyrazolo derivatives, compounds similar to this compound showed promising results against NSCLC cell lines with IC50 values ranging from 0.5 to 2 µM .
  • Antimycobacterial Activity : A series of substituted pyrazolo derivatives were synthesized and tested against Mycobacterium tuberculosis. Notably, some compounds exhibited IC50 values as low as 1.35 µM, indicating strong potential for further development as anti-tubercular agents .
  • Cytotoxicity Studies : Cytotoxicity assays on human embryonic kidney (HEK293) cells revealed that many derivatives were non-toxic at effective concentrations for inhibiting tumor cell growth, supporting their therapeutic potential without significant side effects .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions on the pyrazolo[3,4-d]pyrimidine core (e.g., distinguishing chloro and propanamide groups) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities (e.g., incomplete substitution products) .
  • X-ray Crystallography : Determines 3D conformation, aiding in structure-activity relationship (SAR) studies .

Advanced Application : Pair NMR with dynamic nuclear polarization (DNP) to enhance sensitivity for trace intermediates .

How can computational methods aid in designing novel derivatives with enhanced bioactivity?

Q. Advanced

  • Quantum Chemical Calculations : Predict reaction pathways for introducing substituents (e.g., chloro, methoxy) using density functional theory (DFT) to optimize transition states .
  • Molecular Docking : Screen derivatives against targets (e.g., protein kinases) to prioritize synthesis. For example, substituents at the 3-chlorophenyl position improve binding affinity .
  • Machine Learning : Train models on existing pyrazolo[3,4-d]pyrimidine datasets to predict solubility or metabolic stability .

Case Study : Derivatives with trifluoromethyl groups showed 30% higher kinase inhibition in silico, guiding experimental validation .

How to address discrepancies in reported biological activities across studies?

Advanced
Contradictions often arise from:

  • Substituent Variability : Minor structural changes (e.g., 4-chlorophenyl vs. 3-chlorophenyl) alter target selectivity .
  • Assay Conditions : Varying pH or incubation times affect enzyme inhibition results (e.g., IC₅₀ values for kinase inhibition) .
  • Purity : Impurities >5% (e.g., unreacted intermediates) may skew bioactivity data .

Q. Resolution Strategy :

Replicate studies using standardized protocols (e.g., CLIA-certified assays).

Conduct SAR studies to isolate substituent effects .

Validate purity via HPLC-MS before biological testing .

What strategies are effective in elucidating the reaction mechanism of this compound?

Q. Advanced

  • Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation during pyrimidinone formation .
  • In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., enolates) during cyclization .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Example : Evidence of a carbocation intermediate in allyl-substitution reactions was confirmed via trapping experiments .

How do reaction conditions influence the regioselectivity of substitution reactions?

Q. Advanced

  • Solvent Polarity : High-polarity solvents (e.g., DMF) favor nucleophilic substitution at the 4-oxo position over the pyrazole ring .
  • Catalysts : Pd(PPh₃)₄ promotes Suzuki coupling at the chlorophenyl group, while CuI accelerates Ullmann-type arylations .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions during propanamide functionalization .

Q. Advanced

  • Reaction Exotherms : Large-scale cyclization may require jacketed reactors to control temperature spikes .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost efficiency .
  • Byproduct Management : Optimize quenching steps to remove unreacted α-chloroacetamide intermediates .

Case Study : Pilot-scale synthesis achieved 85% yield by switching from batch to flow chemistry for the cyclization step .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.